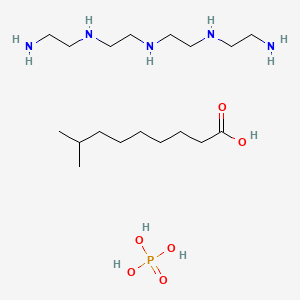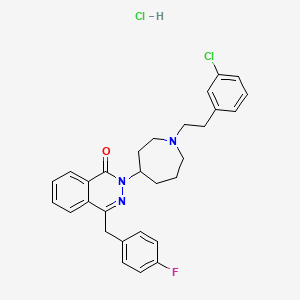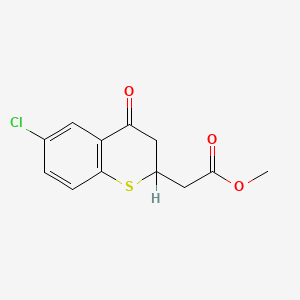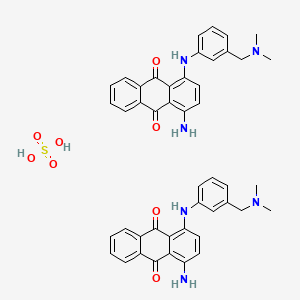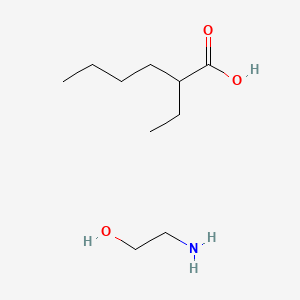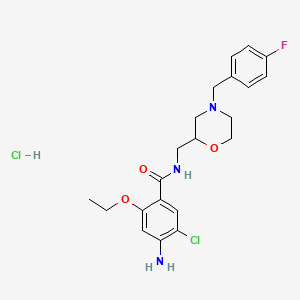
1,3,4-Oxadiazol-2-amine, 5-(4-ethoxy-3,5-dimethoxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,4-Oxadiazol-2-amine, 5-(4-ethoxy-3,5-dimethoxyphenyl)- is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. This compound is derived from furan by substituting two methylene groups with two pyridine-type nitrogens. It is part of the 1,3,4-oxadiazole family, which is known for its broad spectrum of biological activities, including antibacterial, antifungal, analgesic, anti-inflammatory, antiviral, anticancer, antihypertensive, anticonvulsant, and anti-diabetic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-oxadiazol-2-amine derivatives typically involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of phosphorus oxychloride (POCl3). This reaction yields 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine and 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-amine . The amino group of oxadiazoles can be acylated with various acid chlorides to produce acylated compounds, which can undergo further cyclization and coupling reactions to form diverse derivatives .
Industrial Production Methods
Industrial production methods for 1,3,4-oxadiazol-2-amine derivatives often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,4-Oxadiazol-2-amine derivatives undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4).
Substitution: Substitution reactions involve the replacement of functional groups with other substituents, often using reagents like acid chlorides and alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: 1,3-dibromo-5,5-dimethylhydantoin, potassium iodide (KI)
Reducing Agents: Sodium borohydride (NaBH4)
Acid Chlorides: Methyl 4-(chlorocarbonyl)benzoate, 3-nitrobenzoyl chloride
Solvents: Ethanol, methanol, dichloromethane
Major Products Formed
Applications De Recherche Scientifique
1,3,4-Oxadiazol-2-amine derivatives have a wide range of scientific research applications, including:
Chemistry: Used as building blocks for the synthesis of complex molecules and as intermediates in organic synthesis.
Biology: Studied for their antimicrobial, antifungal, and antiviral properties.
Medicine: Investigated for their potential as anticancer, anti-inflammatory, and analgesic agents.
Industry: Utilized in the development of agrochemicals, dyes, and polymers.
Mécanisme D'action
The mechanism of action of 1,3,4-oxadiazol-2-amine derivatives involves their interaction with specific molecular targets and pathways. For example, some derivatives exhibit antiproliferative activity by inhibiting tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis . The interaction with tubulin involves binding to the hydrophobic cavity of the enzyme, affecting residues such as Lys254, Ala250, Cys241, Val318, Ala316, Asn258, and Lys352 .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(2-chlorophenyl)-1,3,4-oxadiazol-2-amine
- 5-(3-nitrophenyl)-1,3,4-oxadiazol-2-amine
- 4-(5-amino-1,3,4-oxadiazol-2-yl)phenol
- 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine
Uniqueness
1,3,4-Oxadiazol-2-amine, 5-(4-ethoxy-3,5-dimethoxyphenyl)- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of ethoxy and dimethoxy groups enhances its solubility and potential interactions with biological targets, making it a valuable compound for further research and development.
Propriétés
Numéro CAS |
83796-22-9 |
|---|---|
Formule moléculaire |
C12H15N3O4 |
Poids moléculaire |
265.26 g/mol |
Nom IUPAC |
5-(4-ethoxy-3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C12H15N3O4/c1-4-18-10-8(16-2)5-7(6-9(10)17-3)11-14-15-12(13)19-11/h5-6H,4H2,1-3H3,(H2,13,15) |
Clé InChI |
LMVUIJKRDMTBQU-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C(C=C1OC)C2=NN=C(O2)N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


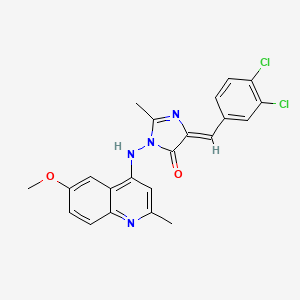
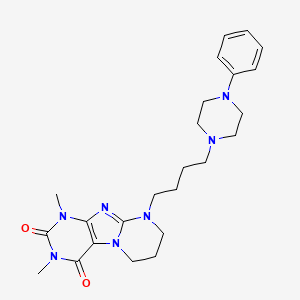

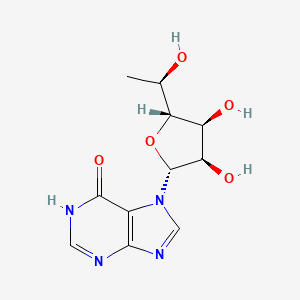

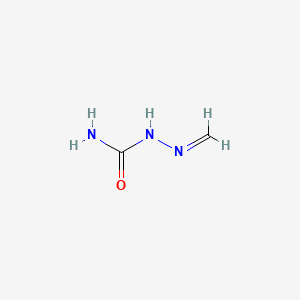
![1-(1-adamantyl)-3-[[(E)-1-(2-pyridyl)ethylideneamino]carbamothioylamino]thiourea](/img/structure/B12717807.png)
